molecular formula C3H6BrNO2S B13212838 2-Bromoprop-2-ene-1-sulfonamide

2-Bromoprop-2-ene-1-sulfonamide

Cat. No.: B13212838
M. Wt: 200.06 g/mol
InChI Key: MMMPPUZQDRNZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C₃H₆BrNO₂S It is a sulfonamide derivative, which means it contains a sulfonamide group (SO₂NH₂) attached to a brominated propene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoprop-2-ene-1-sulfonamide typically involves the reaction of 2-bromopropene with a sulfonamide precursor. One common method is the reaction of 2-bromopropene with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromoprop-2-ene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-Bromoprop-2-ene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoprop-2-ene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromoprop-2-ene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C3H6BrNO2S

Molecular Weight

200.06 g/mol

IUPAC Name

2-bromoprop-2-ene-1-sulfonamide

InChI

InChI=1S/C3H6BrNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7)

InChI Key

MMMPPUZQDRNZJB-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.